COX-2 Inhibition: Potency Comparable to Celecoxib in Chalcone Derivative Series
A series of 2-methyl-4-phenylquinoline-chalcone analogs were synthesized and evaluated for COX-2 inhibitory activity. The most active derivatives, compounds 2c, 2k, and 2w, demonstrated IC50 values in the range of 0.21 to 0.29 µmol/L, which is comparable to the reference drug celecoxib (IC50 = 0.19 µmol/L) [1]. This indicates that the 2-methyl-4-phenylquinoline scaffold, when properly derivatized, can yield COX-2 inhibitors with potency very close to a clinically established drug.
| Evidence Dimension | COX-2 inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 0.21-0.29 µmol/L for derivatives 2c, 2k, 2w |
| Comparator Or Baseline | Celecoxib, IC50 = 0.19 µmol/L |
| Quantified Difference | Target compounds are within 0.02-0.10 µmol/L of celecoxib |
| Conditions | In vitro COX-2 inhibition assay |
Why This Matters
This data positions the scaffold as a viable starting point for developing novel anti-inflammatory agents with potentially similar efficacy to current treatments.
- [1] Huang, Z. H., Yin, L. Q., Guan, L. P., Li, Z. H., & Tan, C. (2020). Screening of chalcone analogs with anti-depressant, anti-inflammatory, analgesic, and COX-2-inhibiting effects. Bioorganic & Medicinal Chemistry Letters, 30(11), 127173. View Source
